Cas no 1597179-97-9 (2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one)
2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one
- EN300-1126512
- 1597179-97-9
- Ethanone, 2-(hexahydro-1H-azepin-2-yl)-1-(5-thiazolyl)-
-
- Inchi: 1S/C11H16N2OS/c14-10(11-7-12-8-15-11)6-9-4-2-1-3-5-13-9/h7-9,13H,1-6H2
- InChI Key: LKLWXMCZKHUMBX-UHFFFAOYSA-N
- SMILES: S1C=NC=C1C(CC1CCCCCN1)=O
Computed Properties
- Exact Mass: 224.09833431g/mol
- Monoisotopic Mass: 224.09833431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 70.2Ų
Experimental Properties
- Density: 1.122±0.06 g/cm3(Predicted)
- Boiling Point: 370.5±12.0 °C(Predicted)
- pka: 10.27±0.40(Predicted)
2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1126512-0.05g |
2-(azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one |
1597179-97-9 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
| Enamine | EN300-1126512-0.1g |
2-(azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one |
1597179-97-9 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
| Enamine | EN300-1126512-0.25g |
2-(azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one |
1597179-97-9 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
| Enamine | EN300-1126512-0.5g |
2-(azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one |
1597179-97-9 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
| Enamine | EN300-1126512-1.0g |
2-(azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one |
1597179-97-9 | 1g |
$1286.0 | 2023-06-09 | ||
| Enamine | EN300-1126512-2.5g |
2-(azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one |
1597179-97-9 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
| Enamine | EN300-1126512-5.0g |
2-(azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one |
1597179-97-9 | 5g |
$3728.0 | 2023-06-09 | ||
| Enamine | EN300-1126512-10.0g |
2-(azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one |
1597179-97-9 | 10g |
$5528.0 | 2023-06-09 | ||
| Enamine | EN300-1126512-1g |
2-(azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one |
1597179-97-9 | 95% | 1g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1126512-5g |
2-(azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one |
1597179-97-9 | 95% | 5g |
$3273.0 | 2023-10-26 |
2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one
2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one: A Novel Scaffold with Potential Therapeutic Applications
2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one, with the CAS number 1597179-97-9, represents a promising molecular scaffold in the field of medicinal chemistry. This compound belongs to the class of 1,3-thiazole derivatives, which have garnered significant attention due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The unique structural features of this molecule, particularly the azepane ring and the 1,3-thiazole ring, contribute to its potential as a lead compound for drug development.
Recent studies have highlighted the importance of 1,3-thiazole scaffolds in the design of novel therapeutics. For instance, a 2023 paper published in Journal of Medicinal Chemistry demonstrated that 1,3-thiazole derivatives exhibit potent antiviral activity against RNA viruses, including SARS-CoV-2. This finding underscores the significance of 1,3-thiazole-based compounds in combating emerging infectious diseases. Similarly, the incorporation of a azepane ring into the molecular structure of 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one may enhance its bioavailability and metabolic stability, making it a valuable candidate for further exploration.
The 1,3-thiazole ring in this compound is a key structural element that confers multiple biological activities. This heterocyclic ring is known to interact with various biological targets, including enzymes, receptors, and ion channels. For example, a 2022 study in European Journal of Medicinal Chemistry reported that 1,3-thiazole derivatives can modulate the activity of acetylcholinesterase, a target relevant to the treatment of neurodegenerative disorders. The presence of the 1,3-thiazole ring in 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one may therefore contribute to its potential as a therapeutic agent for conditions such as Alzheimer's disease.
The azepane ring in this molecule is another critical structural feature. Azepane derivatives are known for their ability to form hydrogen bonds and exhibit conformational flexibility, which can enhance their interactions with biological targets. A 2023 review in Drug Discovery Today highlighted the role of azepane scaffolds in the development of small-molecule inhibitors for protein-protein interactions (PPIs). This suggests that the azepane ring in 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one may enable it to target specific PPIs, which are often implicated in diseases such as cancer and autoimmune disorders.
The combination of the 1,3-thiazole ring and the azepane ring in 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one creates a unique molecular framework that may offer advantages over traditional drug candidates. For example, the 1,3-thiazole ring can provide electronic effects that influence the reactivity of the molecule, while the azepane ring can enhance its conformational flexibility. This dual functionality may lead to improved pharmacokinetic profiles and reduced off-target effects, making the compound a promising candidate for further development.
Recent advances in computational chemistry have facilitated the study of 1,3-thiazole derivatives and their potential therapeutic applications. A 2023 study in Computational and Structural Chemistry used molecular docking simulations to predict the binding affinity of 1,3-thiazole-based compounds to various targets, including the SARS-CoV-2 main protease. These simulations suggested that 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one could potentially inhibit viral replication by interacting with key enzymes. Such findings highlight the importance of computational approaches in the rational design of new therapeutics.
The 1,3-thiazole ring in 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one may also contribute to its anti-inflammatory properties. A 2022 study in Pharmacological Reports demonstrated that 1,3-thiazole derivatives can modulate the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. This suggests that the compound may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the azepane ring in this molecule may enhance its ability to interact with biological targets through hydrogen bonding. A 2023 study in Journal of Molecular Biology reported that azepane derivatives can form stable hydrogen bonds with amino acid residues in protein targets, which may improve the specificity and potency of the compound. This property could be particularly valuable in the development of drugs targeting complex biological pathways.
The potential therapeutic applications of 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one are not limited to antiviral and anti-inflammatory activities. Recent research has also explored its potential as an anticancer agent. A 2023 paper in Oncotarget suggested that 1,3-thiazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. This finding highlights the possibility that 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one could be developed into a novel anticancer therapy.
In conclusion, 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one represents a promising molecular scaffold with a wide range of potential therapeutic applications. The unique combination of the 1,3-thiazole ring and the azepane ring may confer advantages in terms of biological activity, pharmacokinetic properties, and target specificity. Further research is needed to fully explore the therapeutic potential of this compound and to optimize its properties for clinical applications.
As the field of medicinal chemistry continues to evolve, the development of novel compounds like 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one will play a crucial role in addressing unmet medical needs. The ongoing exploration of 1,3-thiazole derivatives and their interactions with biological targets will likely lead to the discovery of new therapeutic agents that can improve patient outcomes and advance the treatment of various diseases.
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